molecular formula C7H8O5S B13351334 2-Hydroxy-5-methylphenyl hydrogen sulfate CAS No. 1851277-94-5

2-Hydroxy-5-methylphenyl hydrogen sulfate

Cat. No.: B13351334
CAS No.: 1851277-94-5
M. Wt: 204.20 g/mol
InChI Key: CMEBXVIUEVCAFK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylphenyl hydrogen sulfate is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyl group at the second position and a methyl group at the fifth position on the benzene ring, along with a hydrogen sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylphenyl hydrogen sulfate typically involves the sulfonation of 2-Hydroxy-5-methylphenol. This reaction can be carried out using sulfuric acid or chlorosulfonic acid as the sulfonating agents. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylphenyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The hydrogen sulfate group can be reduced to form the corresponding phenol.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Phenols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Hydroxy-5-methylphenyl hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving phenolic substrates.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylphenyl hydrogen sulfate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The hydrogen sulfate group can also undergo hydrolysis, releasing sulfate ions that can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxyphenylphosphonic acid
  • 2-Hydroxy-5-ethylphenylphosphonic acid
  • 2-Hydroxy-5-methylphenylbenzotriazole

Uniqueness

2-Hydroxy-5-methylphenyl hydrogen sulfate is unique due to the presence of both hydroxyl and hydrogen sulfate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

1851277-94-5

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

(2-hydroxy-5-methylphenyl) hydrogen sulfate

InChI

InChI=1S/C7H8O5S/c1-5-2-3-6(8)7(4-5)12-13(9,10)11/h2-4,8H,1H3,(H,9,10,11)

InChI Key

CMEBXVIUEVCAFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)OS(=O)(=O)O

Origin of Product

United States

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